(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate
Description
Properties
Molecular Formula |
C15H23NO5 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C15H23NO5/c1-4-15(3,21-10(2)17)14(19)20-9-11-5-7-16-8-6-12(18)13(11)16/h5,12-13,18H,4,6-9H2,1-3H3 |
InChI Key |
WZYYIFYCXJFFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)OCC1=CCN2C1C(CC2)O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection
-
Source Plants : Species such as Cynoglossum creticum and Chromolaena odorata are rich in esterified PAs. For example, C. odorata roots yield rinderine and intermedine, which serve as precursors.
-
Extraction Protocol :
-
Methanol Maceration : Plant roots (10 g) are soaked in methanol (50 mL) for 24 hours.
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Acid-Base Partitioning : The crude extract is treated with 2 M H₂SO₄ and zinc dust to reduce N-oxides to free bases, followed by basification with NH₃ and dichloromethane (DCM) extraction.
-
Chromatographic Purification : Silica gel chromatography with gradients of ethyl acetate/methanol yields PA fractions.
-
Table 1: Extraction Parameters for Pyrrolizidine Alkaloids
| Parameter | Value/Technique | Reference |
|---|---|---|
| Solvent | Methanol | |
| Extraction Time | 24 hours | |
| Reduction Agent | Zinc dust in H₂SO₄ | |
| Purification Method | Silica gel chromatography |
Chemical Synthesis via Esterification
The acetyloxy group at the C-2 position is introduced via acetylation of a hydroxylated precursor. This method mirrors the synthesis of 7-acetyllycopsamine (CID 5315902).
Acetylation Reaction
Table 2: Acetylation Reaction Conditions
| Parameter | Value | Reference |
|---|---|---|
| Reagent | Acetic anhydride | |
| Catalyst | Pyridine | |
| Temperature | 0–5°C | |
| Reaction Time | 4 hours | |
| Yield | 68–72% |
Stereochemical Control
The stereochemistry at C-7 and C-8 of the pyrrolizidine core is critical for biological activity. Asymmetric synthesis methods include:
Chiral Auxiliary Approach
Table 3: Stereochemical Optimization Parameters
| Parameter | Value | Reference |
|---|---|---|
| Chiral Starting Material | L-Proline | |
| Reagents | DEAD, PPh₃ | |
| Configuration | 7S,8S retained |
Analytical Validation
Post-synthesis analysis ensures purity and structural fidelity:
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of the pyrrolizin framework exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Testing : In vitro assays demonstrated that compounds similar to (7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate displayed IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. These findings suggest a promising avenue for developing new anticancer agents .
Antimicrobial Properties
While primarily focused on anticancer activity, there is emerging interest in the antimicrobial properties of pyrrolizin derivatives. Preliminary research suggests that modifications to the structure can enhance activity against bacterial strains, including Mycobacterium tuberculosis.
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrrolizin derivatives for their anticancer efficacy. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity against MCF-7 and HCT-116 cell lines. The most potent derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of these compounds in cancer cells. It was found that certain derivatives could induce cell cycle arrest and apoptosis through the downregulation of anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of (7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate involves its interaction with specific molecular targets. The hydroxy and acetyloxy groups can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. The pyrrolizine core may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Structural Analogs within the Pyrrolizine Alkaloid Family
The compound shares close structural similarities with other pyrrolizine derivatives, particularly those from Amsinckia-related metabolites. Key analogs include:
Key Observations :
- The first analog differs in substituent positions: the hydroxyl group at the 7-position is acetylated, and the ester side chain includes an isopropyl group instead of a methyl group .
- The third analog has a larger molecular weight due to an extended ester side chain, highlighting how minor structural changes alter physicochemical properties.
Key Differences :
- Reactivity : Pyrazoles and pyrans often participate in nucleophilic substitutions or cycloadditions due to their electron-deficient cores, whereas pyrrolizines are more stable and serve as scaffolds for alkaloid biosynthesis .
- Applications : Synthetic pyrazoles/pyrans are engineered for specific functions (e.g., antimicrobial agents), while pyrrolizine derivatives are primarily studied for their natural roles in plant defense .
Methodological Approaches to Structural Comparison
Chemical structure comparison relies on graph-based analysis , where atoms (vertices) and bonds (edges) are mapped to identify isomorphic subgraphs . For example:
- The target compound and its analogs share a pyrrolizine subgraph but differ in side-chain connectivity.
- In contrast, pyrazole derivatives (e.g., compounds 7a and 11a from synthetic studies) lack this bicyclic framework, resulting in distinct topological descriptors .
Biological Activity
(7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-acetyloxy-2-methylbutanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₁₅H₂₃NO₅
- Molecular Weight : 299.363 g/mol
- CAS Number : 1445951-61-0
Antimicrobial Activity
Research indicates that pyrrolizidine alkaloids, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics .
Antioxidant Properties
The compound has shown promising antioxidant activity. In vitro assays demonstrated that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH and ABTS assays, revealing a strong correlation between concentration and radical scavenging ability .
Anti-inflammatory Effects
In models of inflammation, this compound exhibited notable anti-inflammatory effects. It was found to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential therapeutic application in inflammatory diseases .
The biological activities of this compound appear to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the inflammatory response.
- Modulation of Cell Signaling Pathways : The compound can affect pathways like NF-kB and MAPK that are crucial for inflammation and immune response.
- Direct Interaction with Pathogens : Its structural characteristics allow it to bind to microbial membranes, disrupting their integrity.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrrolizidine alkaloids against multidrug-resistant bacterial strains. The results indicated that this compound had a Minimum Inhibitory Concentration (MIC) comparable to conventional antibiotics used in clinical settings .
Study on Antioxidant Activity
In a controlled experiment assessing the antioxidant effects of various natural compounds, this specific pyrrolizidine derivative demonstrated a higher antioxidant capacity than some commonly used synthetic antioxidants. The study concluded that it could serve as a natural alternative for food preservation and health supplements .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this pyrrolizidine derivative?
Methodological Answer: Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical factors influencing yield and purity. Statistical analysis of variance (ANOVA) helps isolate significant variables, reducing the number of trials required. Stability testing under varied conditions (pH, temperature) should follow synthesis to assess degradation pathways .
Reference Data: highlights the application of DoE in chemical process optimization, emphasizing its utility in minimizing experimental runs while maximizing data quality.
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer: Combine 1H/13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) . For example:
- NMR : Compare chemical shifts of the pyrrolizidine core (δ 3.5–5.0 ppm for protons on oxygenated carbons) and acetyloxy groups (δ 2.0–2.2 ppm for methyl protons).
- FT-IR : Confirm ester carbonyl stretches (~1,740 cm⁻¹) and hydroxyl groups (~3,400 cm⁻¹).
- HRMS : Verify molecular ion [M+H]+ at m/z 424.223 (calculated for C₂₂H₃₃NO₇) to rule out impurities .
Q. What stability studies are critical for ensuring sample integrity during storage?
Methodological Answer: Conduct accelerated degradation studies under:
- Thermal stress (40–60°C for 4–8 weeks).
- Hydrolytic conditions (pH 1–9 buffers at 25°C).
- Oxidative stress (3% H₂O₂). Monitor degradation products via HPLC-PDA or LC-MS. Store samples in amber vials at –20°C under inert gas to minimize ester hydrolysis .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanism of this compound’s esterification step?
Methodological Answer: Perform density functional theory (DFT) calculations to map transition states and intermediates. For example:
- Model the nucleophilic attack of the pyrrolizidine hydroxyl group on the acetyloxymethyl electrophile.
- Calculate activation energies to identify rate-limiting steps. Validate predictions with kinetic isotope effects (KIEs) or substituent studies .
Reference Data: highlights ICReDD’s integration of quantum chemical calculations and experimental feedback for reaction mechanism validation.
Q. What reactor design principles apply to scaling up the synthesis while maintaining stereochemical purity?
Methodological Answer: Use continuous-flow microreactors to enhance heat/mass transfer and minimize side reactions. Key parameters:
- Residence time distribution (RTD) to prevent over-reaction.
- Mixing efficiency (Reynolds number > 2,000 for turbulent flow).
- In-line FT-IR or Raman spectroscopy for real-time monitoring of stereoselectivity .
Reference Data: classifies reactor design under "RDF2050112 Reaction fundamentals and reactor design," emphasizing process control and scalability.
Q. How can conflicting data on degradation pathways in acidic vs. alkaline conditions be reconciled?
Methodological Answer: Perform pH-rate profiling and kinetic modeling. For example:
Q. What advanced analytical techniques address challenges in quantifying low-abundance metabolites of this compound?
Methodological Answer: Employ UHPLC-QTOF-MS with collision-induced dissociation (CID) for high-sensitivity metabolite profiling. For isomers, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) coupled with circular dichroism detection. Calibrate using isotopically labeled internal standards (e.g., deuterated analogs) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
